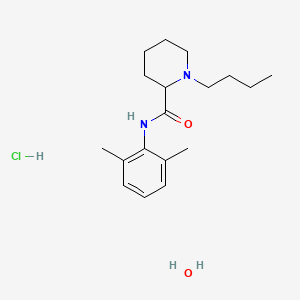
Bupivacaine hydrochloride monohydrate
Descripción general
Descripción
Bupivacaine hydrochloride monohydrate is an amide-type local anesthetic . Its chemical formula is C18H28N2O · HCl · H2O , with a molecular weight of approximately 342.90 g/mol . The compound is also known by its systematic name: 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide .
Synthesis Analysis
The synthesis of bupivacaine involves several steps. While I don’t have access to specific papers, I can provide a general overview. Bupivacaine is typically synthesized through the reaction of piperidine with 2,6-dimethylaniline followed by acylation with butyric acid . The resulting compound undergoes hydrochlorination to yield bupivacaine hydrochloride monohydrate .
Molecular Structure Analysis
The molecular structure of bupivacaine hydrochloride monohydrate consists of a piperidine ring, an amide group, and a butyl side chain. The hydrochloride salt contributes to its water solubility. The dimethylphenyl group enhances its lipophilicity, allowing it to penetrate nerve membranes effectively .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Local Anesthetic
Bupivacaine hydrochloride monohydrate is widely used as a local anesthetic . It is a long-acting local anesthetic that is still in common use in medicine . It is particularly useful for postoperative pain management .
Sodium Channel Blocker
It is employed as a Na+ channel blocker . By blocking sodium channels, it can inhibit the conduction of nerve impulses, thereby numbing the area where it is applied .
cAMP Production Inhibitor
Bupivacaine hydrochloride monohydrate acts as a cAMP production inhibitor . This means it can inhibit the production of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in many biological processes .
Surfactant Molecule
It acts as a surfactant molecule possessing both hydrophilic and lipophilic properties . This allows it to interact with both water and fat, which can be useful in various pharmaceutical applications .
Adrenergic Antagonist
Bupivacaine hydrochloride monohydrate also acts as an adrenergic antagonist . This means it can block the effects of adrenaline and noradrenaline, which can help to reduce pain and inflammation .
Cholinesterase Inhibitor
It is an EC 3.1.1.8 (cholinesterase) inhibitor . By inhibiting cholinesterase, it can increase the amount of acetylcholine in the body, which can help to improve nerve communication .
Calcium Transporting ATPase Inhibitor
Bupivacaine hydrochloride monohydrate is an EC 3.6.3.8 (Ca (2+)-transporting ATPase) inhibitor . This means it can inhibit the enzyme that helps to transport calcium ions across cell membranes .
Industrial-Scale Production
There has been comprehensive exploration of critical industrial-scale production details of levobupivacaine hydrochloride . This process offers the advantages of simple operation, greenness, safety, controllable quality, and cost-effectiveness .
Mecanismo De Acción
Target of Action
Bupivacaine hydrochloride monohydrate, also known as Bupivacaine hydrochloride hydrate, is an amide local anesthetic . It primarily targets voltage-gated sodium channels, blocking the generation and conduction of nerve impulses . This compound also inhibits the NMDA receptor and blocks sodium, L-calcium, and potassium channels .
Mode of Action
Bupivacaine interacts with its targets by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . This results in a blockade of nerve impulse generation and conduction .
Biochemical Pathways
The primary biochemical pathway affected by Bupivacaine is the nerve impulse transmission pathway. By blocking sodium channels, it inhibits the influx of sodium ions into the neuron, which is critical for the generation of action potentials . This results in the inhibition of nerve impulse generation and conduction, leading to local anesthesia .
Pharmacokinetics
Bupivacaine is metabolized in the liver, forming a metabolite called pipecoloxylidine . Approximately 6% of Bupivacaine is excreted unchanged in the urine . The plasma elimination of Bupivacaine is biphasic, with a mean distribution half-life of 1.2 minutes and an elimination half-life of 37.7 minutes in rats .
Result of Action
The primary result of Bupivacaine’s action is local or regional anesthesia or analgesia for surgery, dental and oral surgery procedures, diagnostic and therapeutic procedures, and for obstetrical procedures . It produces postsurgical analgesia for up to 24 hours following open inguinal hernia repair . It is also used for single-dose infiltration to produce postsurgical local analgesia .
Action Environment
The action of Bupivacaine can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area to avoid breathing dust/fume/gas/mist/vapors/spray . Its release to the environment should be avoided .
Propiedades
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH.H2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCIWBPMHXGLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323779 | |
| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride, hydrate (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sensorcaine | |
CAS RN |
73360-54-0 | |
| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73360-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupivacaine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073360540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride, hydrate (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Piperidinecarboxamide, - 1-butyl-N-(2,6-dimethylphenyl)-, monohydrochloride, monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUPIVACAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TQO7W3VT8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



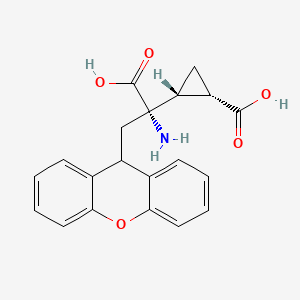
![(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1237368.png)

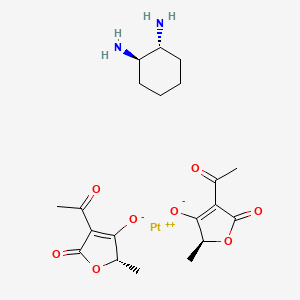
![(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate](/img/structure/B1237375.png)
![[10-(iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1237377.png)
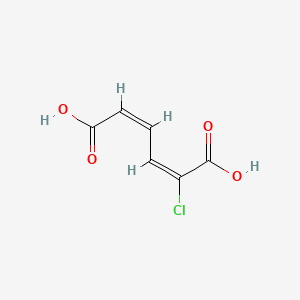
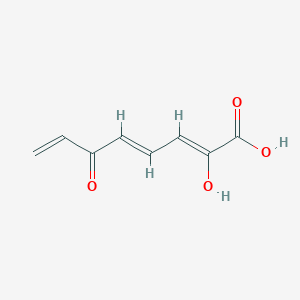
![[(3S,4R,8R,9Z,12R)-10-Methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B1237382.png)

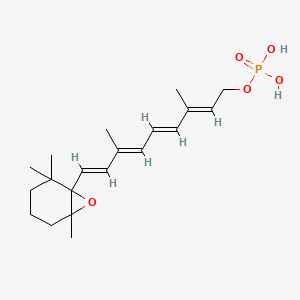
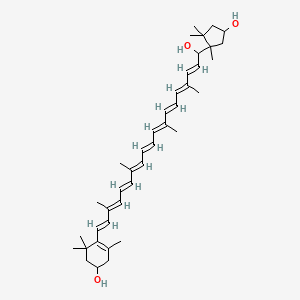
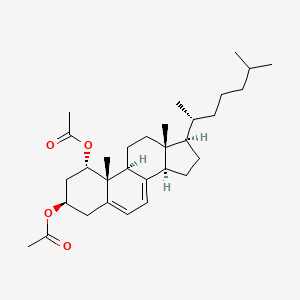
![(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1237390.png)